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Compound of Interest

Compound Name: 4-Amino-3-nitropyridin-2-ol

Cat. No.: B1283039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The aminonitropyridine scaffold is a privileged structure in medicinal chemistry, demonstrating

a wide range of biological activities. The interplay between the electron-donating amino group

and the electron-withdrawing nitro group on the pyridine ring creates a unique electronic

environment that can be fine-tuned to optimize potency and selectivity against various

biological targets. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of aminonitropyridine derivatives, focusing on their anticancer and

antimicrobial properties, supported by experimental data and detailed protocols.

Anticancer Activity of Aminonitropyridine
Derivatives
The anticancer potential of aminonitropyridine derivatives has been explored against various

cancer cell lines. The substitution pattern on the pyridine ring, as well as the nature of

substituents on the amino group, significantly influences their cytotoxic effects.

Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of a series of

aminonitropyridine and related pyridine derivatives against different cancer cell lines.
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Compound ID Structure
Cancer Cell
Line

IC50 (µM) Reference

1

6-amino-4-(4-

(diphenylamino)p

henyl)-1-(4-

nitrophenyl)-2-

oxo-1,2-

dihydropyridine-

3,5-dicarbonitrile

A-549 (Lung) 0.0095 [1]

MDA-MB-231

(Breast)
0.0147 [1]

2

2-((3-Cyano-4-

(4-

fluorophenyl)-6-

(naphthalen-2-

yl)pyridin-2-

yl)oxy)acetohydr

azide derivative

4

MCF-7 (Breast) 22.5 [1]

MDA-MB-231

(Breast)
35.8 [1]

PC-3 (Prostate) 41.2 [1]

3

Pyridine-based

PIM-1 Kinase

Inhibitor 12

MCF-7 (Breast) 0.5 [2]

HepG2 (Liver) 6.6 [2]

4

Pyrido[2,3-

d]pyrimidine

derivative 4

MCF-7 (Breast) 0.57 [3]

HepG2 (Liver) 0.99 [3]

5 Pyrido[2,3-

d]pyrimidine

MCF-7 (Breast) 0.63 [3]
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derivative 10

HepG2 (Liver) 1.21 [3]

Structure-Activity Relationship Insights (Anticancer):

Substitution on the Pyridine Ring: The presence of a nitrophenyl group at the N1 position of

the dihydropyridine ring in compound 1 contributes significantly to its high potency against

both lung and breast cancer cell lines.[1]

Nature of the Side Chain: The acetohydrazide side chain at the 2-position of the pyridine ring

in compound 2 and its derivatives results in moderate anticancer activity.[1]

Fused Ring Systems: The fusion of a pyrimidine ring to the pyridine core, as seen in the

pyrido[2,3-d]pyrimidine derivatives (4 and 5), leads to potent cytotoxicity against breast and

liver cancer cell lines, likely through the inhibition of PIM-1 kinase.[3]

Amide Linkages: The presence of an amide linkage in pyridine-based compounds, such as in

compound 12, has been shown to result in sub-micromolar IC50 values against breast

cancer cells.[2]

Antimicrobial Activity of Aminonitropyridine
Derivatives
Aminonitropyridines have also emerged as promising antimicrobial agents, with activity against

a range of bacteria and fungi. The position of the nitro and amino groups, along with other

substituents, plays a crucial role in determining the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

aminopyridine derivatives against various microbial strains.
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Compound ID Structure Microorganism MIC (µg/mL) Reference

6

2-amino-3-

cyano-6-

(cyclohexylamino

)pyridine

Staphylococcus

aureus
0.039 [4]

Bacillus subtilis 0.039 [4]

7

2-amino-5-

substituted

pyridine

derivative 3

(thiophenol

substituent)

Phytopathogenic

fungi & bacteria

Strongest activity

in series
[5]

8

Penta-

substituted

pyridine

derivative 4c

Escherichia coli 62.5 [6]

Vibrio cholerae 62.5 [6]

9

Penta-

substituted

pyridine

derivative 4e

Escherichia coli 62.5 [6]

Vibrio cholerae 62.5 [6]

10

Pyridine-

Thienopyridine

hybrid 12a

Escherichia coli 19.5 [7]

Bacillus

mycoides
<4.8 [7]

Candida albicans <4.8 [7]
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Amino Group Substitution: The presence of a cyclohexylamino group at the 6-position of the

2-aminopyridine scaffold in compound 6 confers potent activity against Gram-positive

bacteria.[4]

Position of Substituents: For 2-amino-5-substituted pyridines, the nature of the substituent at

the 5-position is critical, with a thiophenol group (compound 7) showing strong fungicidal and

bactericidal activity.[5]

Halogen and Methoxy Substituents: In the penta-substituted pyridine series, compounds with

chloro (8) and methoxy (9) groups exhibited good activity against Gram-negative bacteria.[6]

Hybrid Molecules: The hybridization of pyridine with a thienopyridine moiety in compound 10

resulted in broad-spectrum antimicrobial activity, including potent inhibition of the fungus

Candida albicans.[7]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.

Materials:

96-well plates

Cancer cell lines (e.g., MCF-7, A-549)

Complete cell culture medium

Test compounds dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)
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ELISA plate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of

complete medium and incubate for 24 hours to allow for cell attachment.[8]

Compound Treatment: After 24 hours, replace the medium with fresh medium containing

various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 µM). Include a vehicle

control with DMSO (final concentration typically ≤0.5%). Incubate the plates for 24 or 48

hours.[8]

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 4 hours at 37°C in the dark.[8]

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals. Gently shake the plates for 10 minutes.[8]

Absorbance Measurement: Read the absorbance at 570 nm using an ELISA plate reader.[8]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.

Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the

visible growth of a microorganism.

Materials:

96-well microtiter plates

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

Test compounds dissolved in a suitable solvent (e.g., DMSO)
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Standard antimicrobial agents (positive controls)

Microplate reader or visual inspection

Procedure:

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from an

overnight culture, adjusting the turbidity to a 0.5 McFarland standard.

Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in the

broth medium in the wells of a 96-well plate. The concentration range should be sufficient to

determine the MIC.

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control

well (medium and inoculum only) and a sterility control well (medium only).

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria)

for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism. This can be assessed visually or by

measuring the optical density at 600 nm using a microplate reader.[4]

Visualizing Structure-Activity Relationships
The following diagrams illustrate key structure-activity relationships and experimental

workflows.
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Caption: Key structural modifications influencing the anticancer activity of aminonitropyridines.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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